![molecular formula C23H24ClNO4 B2465201 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-18-2](/img/structure/B2465201.png)
1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that has been developed for scientific research purposes. It is a spirocyclic compound that has shown potential for use in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
The compound 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one, belonging to the class of spiro[chromane-2,4'-piperidine]-4(3H)-ones, is a significant pharmacophore with various applications in medicinal chemistry. These substances have been recognized for their potential in the development of drugs, drug candidates, or lead compounds, as well as in various biochemical reagents. The recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have demonstrated their biological relevances, emphasizing the structural component's importance in drug discovery processes (Ghatpande et al., 2020).
Antimicrobial and Antifungal Applications
One of the notable applications of these compounds includes their role as potent antimicrobial and antifungal agents. The synthesis of novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues, developed through a two-stage condensation process, has shown significant results in inhibiting microbial growth. These compounds have demonstrated excellent docking integrations with molecular docking software, along with pronounced anti-fungal and anti-microbial activities, highlighting their potential utility in developing new treatments against various infections (Ghatpande et al., 2021).
Potential in HIV-1 Treatment
Another research avenue has explored the antagonistic properties of related spiro compounds against the human CCR5 receptor, a critical target in HIV-1 therapy. Structural analogs such as (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide have been identified as potent CCR5 antagonists, offering a new direction in the development of anti-HIV-1 agents. This indicates the versatility of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold in accommodating modifications that target different biological pathways (Finke et al., 2001).
Antimalarial Activity
The compound's derivatives have also shown promising results in antimalarial activity evaluations. A series of related spiro compounds, specifically tetraoxanetriazine hybrids and spiro[piperidine-4,3′-tetraoxanes], have been synthesized and tested against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These studies have highlighted the potential of spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives in contributing to the development of new antimalarial treatments, showcasing moderate to good activities against both strains without cytotoxicity towards mammalian cells (Kumar et al., 2012).
Direcciones Futuras
Spiro[chromane-2,4′-piperidine]-4(3H)-one compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor . Therefore, the future research directions could involve exploring the therapeutic potential of “1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” in these areas.
Propiedades
IUPAC Name |
1'-[2-(4-chlorophenoxy)-2-methylpropanoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4/c1-22(2,28-17-9-7-16(24)8-10-17)21(27)25-13-11-23(12-14-25)15-19(26)18-5-3-4-6-20(18)29-23/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTYJPHZPKOYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
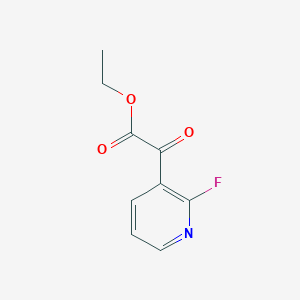
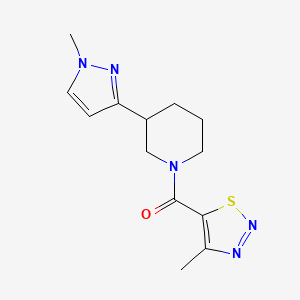
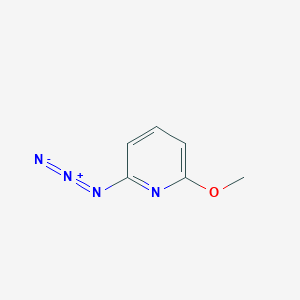
![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)
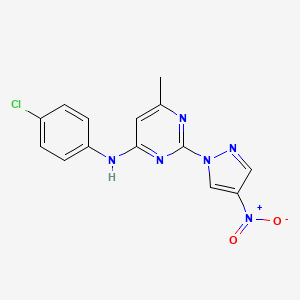
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)
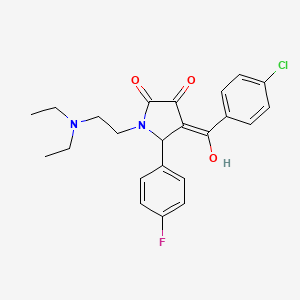
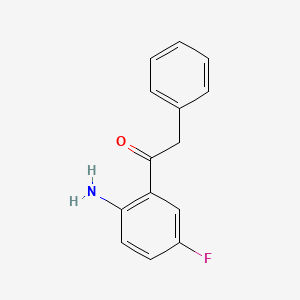
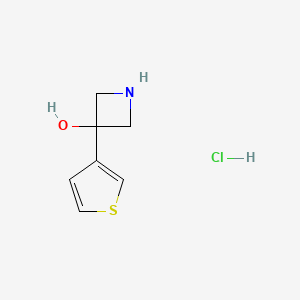
![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)
